(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide
Overview
Description
(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Hydrogenation
(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide has been utilized in enantioselective hydrogenation processes. For example, a study by Nindakova, Shainyan, and Albanov (2001) demonstrated its use in the hydrogenation of α-acetamidocinnamic and itaconic acids and their esters, achieving optical yields of up to 30%. This process was influenced by factors like solvent nature and hydrogen pressure (Nindakova, Shainyan, & Albanov, 2001).
Synthesis of Chiral Compounds
Wang De (2009) developed a method for synthesizing (4R,5R)-4,5-bis(aminomethyl)-1,3-dioxolane, a related compound, highlighting the chemical's potential in creating chiral substances. This process involved steps like aldol condensation and aminolysis, yielding an average of 52.1%, significantly higher than previous methods (Wang De, 2009).
Structural Studies
Irurre, Alonso-Alija, Piniella, and Alvarez-Larena (1992) reported on the synthesis and structural analysis of a derivative of this compound. Their study involved X-ray and IR structural studies, providing insights into the compound's conformation and its unique interactions compared to related compounds (Irurre et al., 1992).
Asymmetric Catalysis
The compound has also been used in the synthesis of optically active hydroxy diphosphine, a new ligand for asymmetric catalysis, as explored by Börner, Holz, Kless, Heller, and Berens (1994). This study illustrates the compound's application in stereodifferentiating hydrogenation (Börner et al., 1994).
Synthesis of Chiral Ligands
J. Li (2008) synthesized chiral ligands derived from L-tartaric acid, including a variant of this compound. These ligands were characterized by various spectroscopic methods, emphasizing their role in the synthesis of chiral molecules (J. Li, 2008).
Future Directions
Properties
IUPAC Name |
(4R,5R)-4-N,4-N,5-N,5-N,2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2)16-7(9(14)12(3)4)8(17-11)10(15)13(5)6/h7-8H,1-6H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLVBIPTRZNCGF-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965583 | |
Record name | N~4~,N~4~,N~5~,N~5~,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63126-29-4, 5129-95-3 | |
Record name | (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63126-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~4~,N~4~,N~5~,N~5~,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.